molecular formula C13H26N2O4 B11814995 Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Cat. No.: B11814995
M. Wt: 274.36 g/mol
InChI Key: TWSZJLRCKLQLBY-JTQLQIEISA-N
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Description

Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is a specialized organic compound with a complex structure. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Chain Elongation: The carbon chain is elongated through a series of reactions, including alkylation and esterification.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxo Derivatives: Formed through oxidation.

    Reduced Forms: Obtained via reduction.

    Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Proteins: Affect protein folding and function.

    Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is unique due to its specific structure, which includes both an amino group and a Boc protecting group. This combination allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8-10(14)11(16)17/h10H,4-9,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

TWSZJLRCKLQLBY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(C(=O)O)N

Origin of Product

United States

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